molecular formula C15H7Cl3F3N3 B1434344 3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine CAS No. 1708126-07-1

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

Cat. No. B1434344
CAS RN: 1708126-07-1
M. Wt: 392.6 g/mol
InChI Key: DDIHTNCFCSQTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine, also known as CDP-5T, is a heterocyclic compound and a member of the pyridine family. It is a small molecule that has been investigated for its potential use in a variety of scientific research applications. This article will discuss the synthesis method of CDP-5T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) are extensively used in the agrochemical industry for the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives. For instance, fluazifop-butyl, a TFMP derivative, was introduced as an agrochemical and has been effective in pest control.

Pharmaceutical Industry

Several TFMP derivatives are utilized in the pharmaceutical industry . They are present in both pharmaceutical and veterinary products that have been granted market approval . The trifluoromethyl group’s influence on the pharmacokinetic properties of drugs is significant, leading to the development of many drug candidates that are currently undergoing clinical trials.

Synthesis of Active Ingredients

The compound can serve as an intermediate in the synthesis of active ingredients for both agrochemicals and pharmaceuticals . Its ability to be obtained in good yield via simple reactions makes it a valuable component in the development of various active agents.

Biological Activity Enhancement

The incorporation of the trifluoromethyl group into organic molecules has been shown to enhance biological activity . This is due to the electronegativity and size of the fluorine atom, which can significantly alter the biological properties of compounds .

Development of Fluorinated Compounds

The development of fluorinated organic chemicals is a growing research area, with more than 50% of pesticides launched in the last two decades being fluorinated. The compound contributes to this field by providing a pathway for the creation of novel fluorinated compounds .

Functional Materials

Advances in the fields of functional materials have been made possible by the development of compounds containing fluorine. The trifluoromethyl group, in particular, has found applications in materials science due to its unique properties .

Vapor-Phase Reactions

TFMP derivatives are also used in vapor-phase reactions in chemical synthesis. The compound’s stability and reactivity under these conditions make it a useful reagent for various chemical transformations .

FDA-Approved Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound can be linked to the synthesis of these drugs, as it contains the trifluoromethyl group, which is a key pharmacophore in several therapeutic agents .

properties

IUPAC Name

3-chloro-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3F3N3/c16-8-1-2-9(11(17)4-8)13-10(6-23-24-13)14-12(18)3-7(5-22-14)15(19,20)21/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHTNCFCSQTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

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